molecular formula C21H26ClN3O5S2 B11238563 1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide

Cat. No.: B11238563
M. Wt: 500.0 g/mol
InChI Key: UUDAHHLLLJRJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the chlorobenzyl group. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Chlorobenzylation: The final step involves the reaction of the sulfonylated piperidine with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydride, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • 1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide
  • 1-[(2-bromobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide
  • 1-[(2-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, enhances its potential for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C21H26ClN3O5S2

Molecular Weight

500.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[3-[methyl(methylsulfonyl)amino]phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26ClN3O5S2/c1-24(31(2,27)28)19-10-5-9-18(13-19)23-21(26)16-8-6-12-25(14-16)32(29,30)15-17-7-3-4-11-20(17)22/h3-5,7,9-11,13,16H,6,8,12,14-15H2,1-2H3,(H,23,26)

InChI Key

UUDAHHLLLJRJSB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.